4-(4-Methylphenylazo)phenol
Overview
Description
4-Hydroxy-4’-methylazobenzene is an organic compound belonging to the azobenzene family, characterized by the presence of a hydroxyl group and a methyl group on the benzene rings. Azobenzenes are well-known for their photoresponsive properties, which make them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-4’-methylazobenzene are the nitro and azo groups present in the molecule . These groups play a crucial role in the hydrogenation process of the compound .
Mode of Action
4-Hydroxy-4’-methylazobenzene interacts with its targets through a process known as hydrogenation . This process involves the addition of hydrogen (H2) to the nitro and azo groups in the molecule . The rate of transformations of intermediate products is largely determined by the activation of these groups and the completeness of their reduction under hydrogenation conditions .
Biochemical Pathways
The hydrogenation of 4-Hydroxy-4’-methylazobenzene proceeds via two parallel pathways at both low and high initial concentrations . The rate of azo group transformation in 4-Hydroxy-4’-methylazobenzene increases with the initial concentration of the hydrogenated compound .
Pharmacokinetics
The rate of transformations of intermediate products during hydrogenation is a key factor influencing its bioavailability .
Result of Action
The hydrogenation of 4-Hydroxy-4’-methylazobenzene results in the transformation of the nitro and azo groups in the molecule . This transformation can lead to the formation of new compounds with different properties .
Action Environment
The action of 4-Hydroxy-4’-methylazobenzene is influenced by environmental factors such as the composition of the aqueous solution in which it is present . For instance, the rates of reduction of nitro and azo groups vary for supported palladium catalysts in aqueous solutions of 2-propanol of various compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4’-methylazobenzene typically involves the azo coupling reaction. This process includes the diazotization of an aromatic amine followed by coupling with an activated aromatic compound. For instance, the reaction between 4-hydroxyaniline and 4-methylphenol in the presence of sodium nitrite and hydrochloric acid can yield 4-Hydroxy-4’-methylazobenzene .
Industrial Production Methods: Industrial production of 4-Hydroxy-4’-methylazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4’-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or nickel in the presence of hydrogen.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydrazo compounds.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Hydroxy-4’-methylazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and photoisomerization processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of smart coatings and adhesives that respond to light.
Comparison with Similar Compounds
- 4,4’-Dimethylazobenzene
- 4-Hydroxyazobenzene
- 4-Nitro-4’-hydroxyazobenzene
Comparison: 4-Hydroxy-4’-methylazobenzene is unique due to the presence of both hydroxyl and methyl groups, which enhance its photoresponsive properties and stability compared to other azobenzene derivatives. The combination of these functional groups allows for more versatile applications in various fields .
Properties
IUPAC Name |
4-[(4-methylphenyl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(16)9-7-12/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPWYNVDCPPLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-33-8 | |
Record name | 4-(4-Methylphenylazo)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.